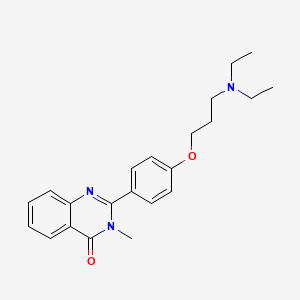
4-Pyrimidinamine, 5-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 5-(3-methylphenyl)- is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agricultural chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Pyrimidinamine, 5-(3-methylphenyl)- involves the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine. This intermediate is then reduced using hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) in the presence of carbon to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, considering the availability of reagents and the feasibility of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, 5-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: As mentioned in the preparation methods, it can be reduced using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the corresponding amine.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, including fungicides and insecticides.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 5-(3-methylphenyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use in pharmaceuticals or agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known pharmaceutical compound with a similar pyrimidine structure.
Pyrimidin-4-amine derivatives: These compounds share a similar core structure and have various applications in medicinal and agricultural chemistry.
Uniqueness
4-Pyrimidinamine, 5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
39101-40-1 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) |
Clave InChI |
JMMLZUHKLZCZOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)


![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


